

How to determine the optimal TDI-015051 concentration in vivo

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Compound of Interest

Compound Name: TDI-015051

Cat. No.: B15568594

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Technical Support Center: TDI-015051 In Vivo Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo concentration of **TDI-015051**, a potent inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14) methyltransferase.^{[1][2][3]}

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **TDI-015051**?

A1: **TDI-015051** is an orally active, non-covalent small molecule inhibitor of the SARS-CoV-2 NSP14, which is a guanine-N7 methyltransferase.^{[1][2][3]} By binding to the RNA cap-binding pocket of NSP14, **TDI-015051** inhibits viral RNA methylation, a critical step for viral replication and evasion of the host immune system.^{[1][3]} This inhibition is achieved through the formation of a stable ternary complex with NSP14 and the reaction byproduct S-adenosylhomocysteine (SAH).

Q2: What is a good starting point for in vivo dose selection for **TDI-015051**?

A2: Based on published preclinical studies, oral doses of 150 mg/kg and 500 mg/kg have been shown to be effective in reducing viral lung titers in a K18-hACE2 transgenic mouse model of

SARS-CoV-2 infection.[4] A preliminary pharmacokinetic study in CD-1 mice indicated that these doses result in 12-hour plasma concentrations that are above the in vitro EC90 value.[4] Therefore, a dose range of 100-500 mg/kg would be a reasonable starting point for dose-finding studies.

Q3: What animal model is recommended for in vivo efficacy studies of **TDI-015051**?

A3: The K18-hACE2 transgenic mouse model is a well-established and relevant model for studying SARS-CoV-2 infection, as these mice express the human ACE2 receptor, making them susceptible to the virus and developing a disease that mimics aspects of severe COVID-19 in humans.[5][6][7][8][9]

Q4: How should **TDI-015051** be formulated for oral administration in mice?

A4: Published in vivo studies have used a PEG400-based solution for the oral gavage of **TDI-015051**. [4] It is recommended to ensure the compound is fully dissolved and stable in the vehicle before administration.

Q5: What are the key endpoints to measure in a dose-finding study for **TDI-015051**?

A5: Key endpoints for an in vivo dose-finding study should include both efficacy and safety measures.

- Efficacy: Viral load in the lungs (measured by plaque assay or qRT-PCR), animal survival, and clinical signs of disease (e.g., weight loss, body condition).[6][7]
- Safety/Tolerability: Monitoring for any adverse effects, clinical signs of toxicity, and determining the Maximum Tolerated Dose (MTD).
- Pharmacokinetics (PK): Measurement of plasma and lung tissue concentrations of **TDI-015051** over time to establish a pharmacokinetic profile (Cmax, Tmax, AUC, half-life).
- Pharmacodynamics (PD): Correlating the pharmacokinetic parameters with the observed antiviral efficacy to establish a dose-response relationship.

Troubleshooting Guide

Issue	Possible Cause	Recommendation
High variability in viral titers between animals in the same dose group.	Inconsistent viral challenge dose or administration.	Ensure precise and consistent intranasal administration of the viral inoculum. Use a well-characterized and titered viral stock.
Improper formulation or administration of TDI-015051.	Ensure TDI-015051 is completely dissolved in the vehicle (e.g., PEG400) and that the oral gavage technique is performed consistently by a trained technician.	
No significant reduction in viral load at expected efficacious doses.	Poor oral bioavailability.	Conduct a pharmacokinetic study to determine the plasma and lung exposure of TDI-015051. If exposure is low, consider formulation optimization.
Timing of treatment initiation is too late.	For antiviral efficacy, it is often critical to initiate treatment early after infection. Consider a prophylactic or early therapeutic dosing regimen.	
Signs of toxicity (e.g., excessive weight loss, lethargy) in treated animals.	The administered dose is above the Maximum Tolerated Dose (MTD).	Conduct a dose-range finding study to determine the MTD. Start with lower doses and escalate to identify a safe and effective dose range.
Vehicle-related toxicity.	Always include a vehicle-only control group to assess any potential toxicity of the formulation itself.	

Data Summary

In Vitro Activity of TDI-015051

Assay	Cell Line	Virus	Potency
IC50	-	SARS-CoV-2 NSP14	≤0.15 nM
EC50	Huh-7.5	SARS-CoV-2	11.4 nM
EC50	A549-ACE2-TMPRSS2	SARS-CoV-2	64.7 nM
IC50	-	α-hCoV-NL63	1.7 nM
IC50	-	α-hCoV-229E	2.6 nM
IC50	-	β-hCoV-MERS	3.6 nM

Data compiled from MedChemExpress product information.[\[1\]](#)

In Vivo Efficacy and Exposure of TDI-015051

Animal Model	Doses Administered (Oral)	Formulation	Key Findings
K18-hACE2 Transgenic Mice	150 mg/kg and 500 mg/kg	PEG400-based solution	Robust reduction in viral lung burden. [4]
CD-1 Mice (uninfected)	150 mg/kg and 500 mg/kg	PEG400-based solution	12-hour plasma exposure levels were above the in vitro EC90 of 300 nM. [4]

Experimental Protocols

Recommended Protocol for In Vivo Dose-Finding Study of TDI-015051

Objective: To determine the optimal oral dose of **TDI-015051** that demonstrates significant antiviral efficacy with an acceptable safety profile in a K18-hACE2 mouse model of SARS-CoV-2 infection.

Materials:

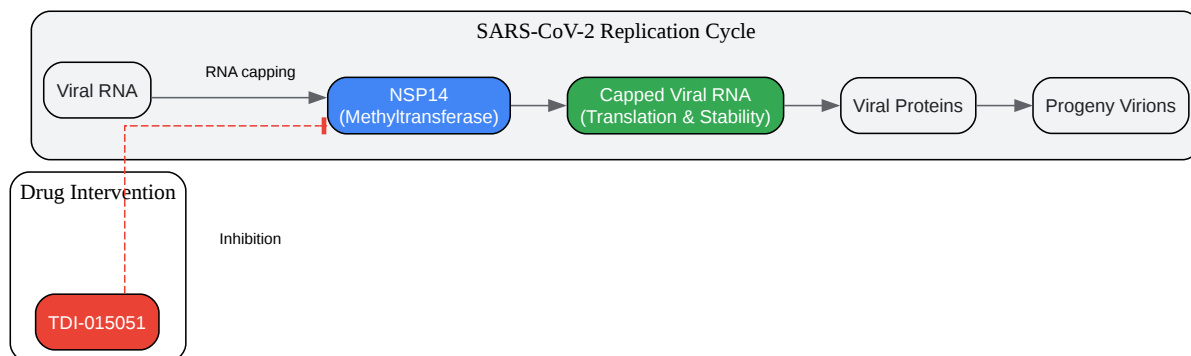
- **TDI-015051**
- Vehicle: Polyethylene glycol 400 (PEG400)
- K18-hACE2 transgenic mice (6-8 weeks old, mixed sex)
- SARS-CoV-2 viral stock (e.g., USA-WA1/2020)
- Anesthetic (e.g., isoflurane)
- Oral gavage needles (20-22 gauge)
- Sterile, nuclease-free PBS

Procedure:

- Dose-Range Finding and MTD Determination (Preliminary Study):
 - Use a small cohort of uninfected K18-hACE2 mice.
 - Administer single oral doses of **TDI-015051** in PEG400 at escalating concentrations (e.g., 50, 100, 250, 500, 1000 mg/kg).
 - Include a vehicle-only control group.
 - Monitor animals daily for 7-14 days for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur) to determine the Maximum Tolerated Dose (MTD).
- Pharmacokinetic (PK) Study:
 - Use uninfected CD-1 mice.
 - Administer a single oral dose of **TDI-015051** at selected concentrations (e.g., 150 mg/kg and 500 mg/kg).
 - Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

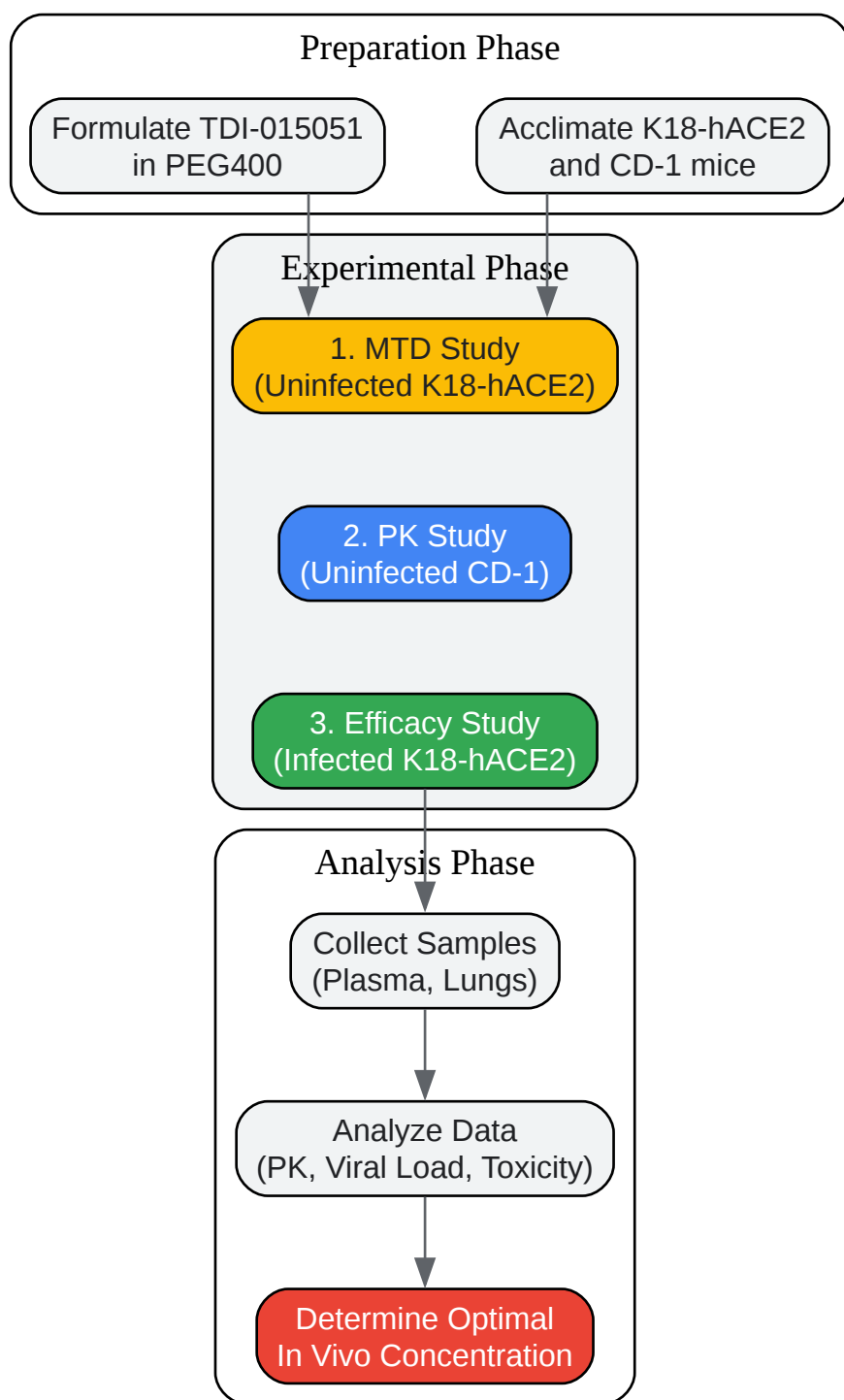
- Analyze plasma samples to determine the concentration of **TDI-015051** and calculate PK parameters (C_{max}, T_{max}, AUC, t_{1/2}).
- Efficacy Study:
 - Randomly assign K18-hACE2 mice to different treatment groups (e.g., Vehicle, **TDI-015051** at 50, 150, and 500 mg/kg). A positive control group (e.g., with another antiviral like nirmatrelvir) can be included.
 - Initiate treatment with **TDI-015051** (or vehicle) via oral gavage at a predetermined time relative to infection (e.g., 4 hours pre-infection or 12 hours post-infection). The dosing frequency (e.g., once or twice daily) should be informed by the PK data.
 - Anesthetize mice and infect them intranasally with a sublethal dose of SARS-CoV-2.
 - Continue daily treatment for a specified duration (e.g., 4-5 days).
 - Monitor animals daily for weight loss and clinical signs of disease.
 - At the end of the study (e.g., day 4 post-infection), euthanize the animals and collect lung tissue.
 - Homogenize the lung tissue and determine the viral load using a plaque assay or qRT-PCR.
- Data Analysis:
 - Compare the mean viral titers in the lungs of **TDI-015051**-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
 - Analyze weight loss data and survival curves (if applicable).
 - Correlate the pharmacokinetic data with the efficacy data to establish a dose-response relationship.

Visualizations



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Caption: Mechanism of action of **TDI-015051** in inhibiting SARS-CoV-2 replication.



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Caption: Workflow for determining the optimal in vivo concentration of **TDI-015051**.

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